

A Comparative Guide to β -Lactamase Inhibition by Boronic Acid Derivatives

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Compound of Interest

Compound Name: 4-(*N*-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid

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Introduction: The Enduring Challenge of β -Lactamase-Mediated Resistance

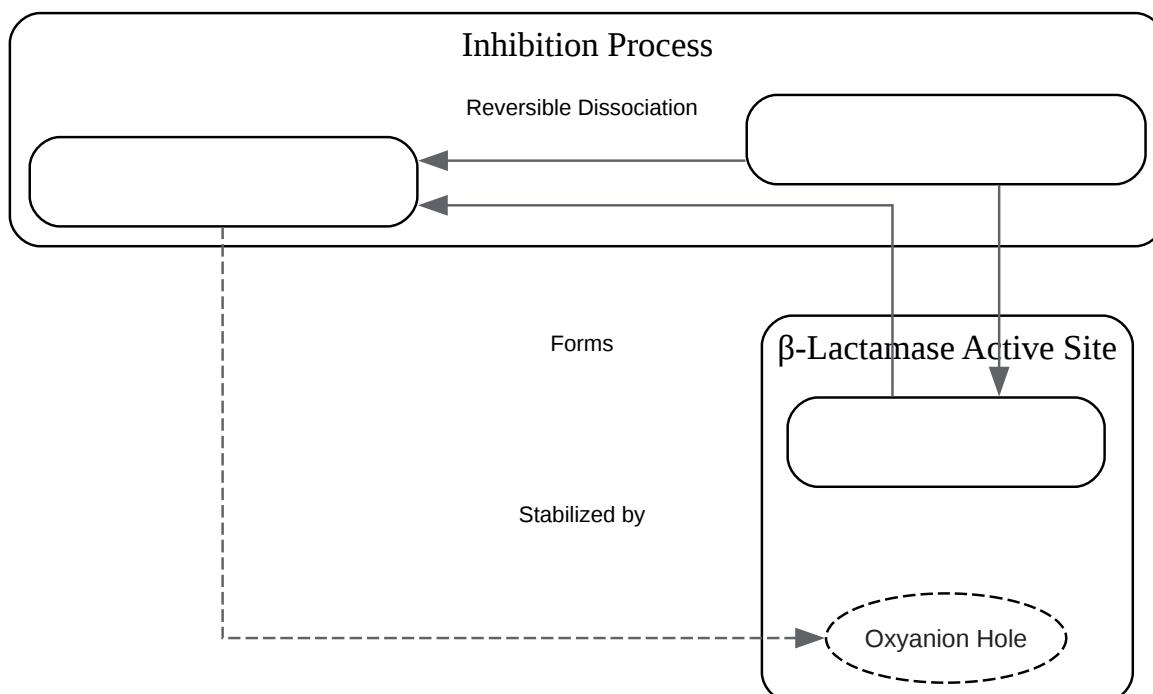
For nearly a century, β -lactam antibiotics have been a cornerstone of antibacterial therapy.^{[1][2]} However, their efficacy is continually threatened by the evolution of bacterial resistance mechanisms, predominantly the production of β -lactamase enzymes.^{[1][2]} These enzymes hydrolyze the critical β -lactam ring, rendering the antibiotics inactive.^{[1][2]} β -lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine β -lactamases (SBLs), and class B, the metallo- β -lactamases (MBLs) that require zinc ions for activity.^{[1][3]}

The development of β -lactamase inhibitors (BLIs) to be co-administered with β -lactam antibiotics has been a successful strategy to combat resistance.^[4] Boronic acid derivatives have emerged as a particularly promising class of non- β -lactam BLIs.^[5] These compounds act as reversible, covalent inhibitors that mimic the tetrahedral transition state of β -lactam hydrolysis, forming a stable adduct with the catalytic serine residue in the active site of SBLs.^{[1][6]} This guide provides a comparative analysis of key boronic acid-based β -lactamase inhibitors, focusing on their inhibitory spectra, mechanisms of action, and supporting experimental data.

The Rise of Boronic Acids: A Mechanistic Overview

Boronic acid transition state inhibitors (BATSIs) represent a significant advancement in the fight against antibiotic resistance. Their mechanism of action is rooted in their ability to form a reversible covalent bond with the active site serine of SBLs.^{[1][6]} This interaction effectively sequesters the enzyme, preventing the degradation of the partner β -lactam antibiotic.^[7] The cyclic nature of some boronate inhibitors further enhances their binding affinity and inhibitory potency.^[3]

Visualizing the Mechanism of Serine β -Lactamase Inhibition



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Caption: Mechanism of serine β -lactamase inhibition by boronic acids.

Comparative Analysis of Key Boronic Acid-Based Inhibitors

Several boronic acid derivatives have progressed to clinical use or are in late-stage development. This section compares their inhibitory profiles and key characteristics.

Vaborbactam: A Targeted Approach

Vaborbactam is a cyclic boronic acid inhibitor approved in combination with the carbapenem antibiotic meropenem (Vabomere®).^{[8][9]} Its primary strength lies in its potent inhibition of *Klebsiella pneumoniae* carbapenemases (KPCs), a major class A carbapenemase.^{[10][11]} While effective against many class A and some class C β -lactamases, vaborbactam lacks activity against metallo- β -lactamases (MBLs) and class D carbapenemases like OXA-48.^{[11][12]}

Taniborbactam: Broadening the Spectrum

Taniborbactam (formerly VNRX-5133) is a bicyclic boronate inhibitor with an exceptionally broad spectrum of activity.^{[13][14]} In combination with ceferpime, it has demonstrated potent inhibition of Ambler class A, C, and D serine β -lactamases.^{[13][15][16]} Significantly, taniborbactam is also a competitive inhibitor of class B MBLs, including VIM and NDM types, addressing a critical gap in current BLI therapies.^{[13][16][17]} However, it is not effective against IMP-type MBLs.^[13]

Xeruborbactam: An Ultrabroad-Spectrum Candidate

Xeruborbactam (formerly QPX7728) is another cyclic boronate inhibitor with an ultrabroad spectrum of activity, inhibiting both serine and metallo- β -lactamases.^{[14][18]} It is being developed in combination with various β -lactam partners, including ceftibuten (oral) and ceferocerol (intravenous).^{[19][20][21]} Xeruborbactam has shown potentiation of β -lactam activity beyond just β -lactamase inhibition, suggesting it may also interact with penicillin-binding proteins (PBPs).^[18]

Comparative Inhibitory Profiles

Inhibitor	Ambler Class A (e.g., KPC, ESBLs)	Ambler Class B (MBLs; e.g., NDM, VIM)	Ambler Class C (e.g., AmpC)	Ambler Class D (e.g., OXA-48)
Vaborbactam	+++ ^{[10][11]}	- ^[12]	+[12]	- ^[12]
Taniborbactam	+++ ^{[13][16]}	++ (VIM, NDM) ^{[13][17]}	+++ ^[13]	++ ^[15]
Xeruborbactam	+++ ^[18]	++ ^[18]	+++ ^[18]	++ ^[14]

Legend: +++ Potent Inhibition; ++ Moderate Inhibition; + Weak Inhibition; - No Significant Inhibition.

Experimental Protocols for Evaluating β -Lactamase Inhibition

The following protocols outline standard methodologies for assessing the efficacy of β -lactamase inhibitors.

Workflow for β -Lactamase Inhibition Assays

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